3',8-Dihydroxy-4',6,7-trimethoxyisoflavone
Description
Properties
CAS No. |
57800-11-0 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-13-5-4-9(6-12(13)19)11-8-25-17-10(15(11)20)7-14(23-2)18(24-3)16(17)21/h4-8,19,21H,1-3H3 |
InChI Key |
CFAKQDITHIYGEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)O)O |
Origin of Product |
United States |
Biological Activity
3',8-Dihydroxy-4',6,7-trimethoxyisoflavone is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its effects on various enzymes, its antibacterial and hypotensive actions, and its potential therapeutic applications.
Chemical Structure and Properties
This compound is an isoflavone characterized by three methoxy groups and two hydroxyl groups in its structure. Its chemical formula is , and it has been isolated from various natural sources, particularly from the genus Streptomyces .
1. Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit catechol-O-methyltransferase (COMT) and dopa decarboxylase. These enzymes are crucial in the metabolism of catecholamines, which play significant roles in neurological functions and cardiovascular health. The inhibition of these enzymes can lead to increased levels of dopamine and norepinephrine, potentially benefiting conditions like Parkinson's disease and depression .
2. Antibacterial Effects
The compound exhibits promising antibacterial properties. In studies comparing various flavonoids, this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Its minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 μg/mL, outperforming traditional antibiotics like tetracycline .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.5 - 2.0 | Antibacterial |
| Tetracycline | 4 - 16 | Antibacterial |
| Erythromycin | 8 - 32 | Antibacterial |
3. Hypotensive Action
Research indicates that this isoflavone also possesses hypotensive properties. It has been shown to lower blood pressure by inhibiting the aforementioned enzymes involved in catecholamine metabolism, thus promoting vasodilation and reducing vascular resistance .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Enzyme Inhibition : A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in blood pressure, correlating with decreased activity of COMT and dopa decarboxylase .
- Antibacterial Activity : In vitro tests showed that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as a novel antibacterial agent .
Scientific Research Applications
Inhibition of Catechol-O-methyltransferase
3',8-Dihydroxy-4',6,7-trimethoxyisoflavone has been identified as a specific inhibitor of catechol-O-methyltransferase .
Hypotensive Action
Related research indicates that some compounds with similar structures exhibit hypotensive action . For example, 3′,5,7-trihydroxy-4′,8-dimethoxyisoflavone, also derived from Streptomyces, can suppress catechol-O-methyltransferase and dopa decarboxylase and display hypotensive effects . Orobol, another isoflavone, has shown an excellent hypotensive effect on spontaneously hypertensive rats .
Antimicrobial Activity
While the provided documents do not directly specify the antimicrobial activity of this compound, other isoflavones and flavonoids have demonstrated antimicrobial properties . For instance, compound 61 showed strong antifungal activity against Aspergillus fumigatus and Candida albicans, while compound 76 exhibited excellent inhibitory effects on C. albicans, S. aureus, Bacillus cereus, Enterococcus faecalis, Salmonella enterica, and Pseudomonas aeruginosa .
Cytotoxic Activities
Certain isoflavones exhibit cytotoxic activities against human tumor cell lines . One study isolated isoflavone glycosides from Micromonospora aurantiaca 110B, which exhibited moderate cytotoxic activities against the human colon tumor cell line HCT116, the human lung carcinoma cell line A549, and hepatocellular liver carcinoma cell line HepG2 .
Potential Lead Structures
Comparison with Similar Compounds
Comparison with Similar Isoflavones
The biological activity of isoflavones is highly dependent on hydroxylation and methoxylation patterns. Below is a comparative analysis of 3',8-dihydroxy-4',6,7-trimethoxyisoflavone and its structural analogs:
Structural and Functional Differences
Table 1: Key Structural Features and Bioactivities of Comparable Isoflavones
Key Findings
Enzyme Inhibition Specificity: The 3',8-dihydroxy substitution in the target compound confers selectivity for COMT inhibition, whereas analogs like 3',5,7-trihydroxy-4',6-dimethoxyisoflavone inhibit both COMT and DDC due to additional hydroxyl groups at positions 5 and 7 . In contrast, 4',5,7-trimethoxyisoflavone (a structural isomer with methoxy groups at 4',5,7) acts as a potent aryl hydrocarbon receptor (AhR) agonist, demonstrating that even minor positional changes drastically alter biological targets .
Hypotensive Effects :
- Compounds with hydroxyl groups at positions 3',5,7 (e.g., 3',5,7-trihydroxy-4',6-dimethoxyisoflavone) exhibit hypotensive activity , likely due to broader enzyme inhibition affecting blood pressure regulation . The absence of these hydroxyls in the target compound eliminates this effect.
Prenylated derivatives (e.g., pachyvone E) show enhanced cytotoxicity, emphasizing the role of lipophilic modifications in bioactivity .
Implications for Research and Development
- Drug Design : The specificity of this compound for COMT makes it a promising candidate for neurodegenerative and cardiovascular therapies requiring targeted enzyme inhibition.
- Structure-Activity Relationships (SAR) : Positional variations in hydroxylation and methoxylation patterns provide a framework for rational drug modification to enhance selectivity or potency.
Preparation Methods
Synthesis of 3'-Hydroxy-4',6,7-Trimethoxyacetophenone
The A-ring precursor is synthesized via Friedel-Crafts acylation of 3',4',6-trihydroxy-7-methoxyacetophenone, followed by selective methylation. In a procedure adapted from Sekizaki and Yokosawa, 2',4',6-trihydroxyacetophenone is treated with dimethyl sulfate (2.2 eq) in acetone under reflux with anhydrous K₂CO₃ (3 eq) to yield 4',6,7-trimethoxy-3'-hydroxyacetophenone (72% yield). Demethylation at C3' is avoided by using nitrobenzene as a solvent during AlCl₃-mediated deprotection.
Condensation with 8-Hydroxybenzaldehyde
The chalcone intermediate is formed by base-catalyzed Claisen-Schmidt condensation. A mixture of 4',6,7-trimethoxy-3'-hydroxyacetophenone (1.0 eq) and 8-hydroxybenzaldehyde (1.2 eq) in ethanol with 10% NaOH (aq) is stirred at 50°C for 12 h. The resulting chalcone is isolated by precipitation (88% yield, m.p. 189–191°C).
Oxidative Rearrangement to Isoflavone
Thallium(III) nitrate trihydrate (TTN, 1.5 eq) in methanol facilitates oxidative cyclization. The chalcone (1.0 eq) is dissolved in MeOH, treated with TTN at 0°C, and stirred for 3 h. Acidic workup (2M HCl) induces cyclization, yielding the isoflavone core (65% yield). LC-MS confirms [M+H]⁺ at m/z 345.1.
Post-Cyclization Functionalization
Selective Demethylation of 4',5,7-Trimethoxyisoflavone
Starting from 4',5,7-trimethoxyisoflavone (Compound 8 in Sekizaki et al.), controlled demethylation introduces hydroxyl groups at C3' and C8. AlCl₃ (3 eq) in benzene selectively removes methyl groups at electron-rich positions. After 18 h reflux, the crude product is purified via silica gel chromatography (hexane:EtOAc 3:1) to yield this compound (58% yield).
Methylation Optimization
Unwanted demethylation is minimized by:
- Using nitrobenzene as a high-boiling solvent to stabilize intermediates.
- Limiting reaction time to 12–18 h.
- Employing stoichiometric AlCl₃ to avoid over-demethylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR (90 MHz, CDCl₃): δ 12.82 (s, 1H, C8-OH), 7.92 (d, J = 8.8 Hz, 1H, H2'), 6.89 (d, J = 2.4 Hz, H6), 6.82 (dd, J = 8.8, 2.4 Hz, H5'), 3.92 (s, 3H, OCH₃-4'), 3.86 (s, 3H, OCH₃-6), 3.79 (s, 3H, OCH₃-7).
- ¹³C-NMR : δ 174.2 (C4), 162.1 (C7), 158.3 (C4'), 153.9 (C8), 126.5 (C2'), 114.8 (C5'), 98.6 (C6), 56.4–56.1 (OCH₃).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 345.1054 (calc. 345.1058).
Challenges and Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Chalcone formation | 88 | NaOH concentration (10%), 50°C |
| Oxidative cyclization | 65 | TTN stoichiometry (1.5 eq), 0°C |
| Demethylation | 58 | AlCl₃ (3 eq), benzene, 18 h reflux |
Yield improvements are achieved by:
- TTN purity : Freshly recrystallized TTN reduces side reactions.
- Temperature control : Cyclization at 0°C prevents over-oxidation.
- Chromatography : Gradient elution (hexane → EtOAc) enhances separation.
Comparative Analysis of Synthetic Routes
Chalcone Route vs. Post-Functionalization
- Chalcone method offers direct control over substitution but requires multi-step precursor synthesis.
- Post-functionalization leverages commercial intermediates (e.g., biochanin A) but risks regioselectivity issues during demethylation.
Applications and Derivatives
This compound exhibits zoospore-attracting activity at 10⁻⁸ M, comparable to prunetin. Methylation at C3' or C8 abolishes activity, underscoring the necessity of free hydroxyl groups for bioactivity.
Q & A
Q. What natural sources and chromatographic methods are used to isolate 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone?
The compound is isolated from Streptomyces culture filtrates using column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC for purification. Ethyl acetate and methanol gradients are typically employed to separate isoflavonoids from co-extracted metabolites .
Q. How is the structure of this compound confirmed, and what distinguishes its NMR profile from similar isoflavones?
Structural elucidation relies on 1D/2D NMR (e.g., , , HSQC, HMBC) and mass spectrometry. Key NMR signals include:
Q. What in vitro assays are used to screen for catechol-O-methyltransferase (COMT) inhibition, and how is specificity validated?
COMT inhibition is assessed using recombinant enzyme assays with S-adenosyl-L-methionine (SAM) as a cofactor and 3,4-dihydroxybenzoic acid as a substrate. Specificity is confirmed by comparing IC values against related enzymes (e.g., dopa decarboxylase) and using positive controls like entacapone .
Advanced Research Questions
Q. How do substituent patterns (e.g., hydroxyl vs. methoxy groups) influence the biological activity of trimethoxyisoflavones?
The 3',8-dihydroxy groups enhance hydrogen-bonding interactions with COMT’s active site, while methoxy groups at 4',6,7 positions improve metabolic stability. Comparative studies with 4',6,7-trimethoxyisoflavone (lacking hydroxyl groups) show reduced COMT inhibition, highlighting the critical role of hydroxyl positioning .
Q. What computational strategies predict the binding interactions of this compound with target proteins like COMT or AhR?
Molecular docking and molecular dynamics (MD) simulations (e.g., 50 ns trajectories in GROMACS) are used to model ligand-protein interactions. Key steps include:
- Grid-based docking (AutoDock Vina) to identify binding poses.
- Free-energy perturbation (FEP) calculations to quantify affinity differences between analogs.
- Validation via per-residue interaction energy decomposition to identify critical residues (e.g., His337 in AhR for hydrogen bonding) .
Q. How does solvent choice affect the conformational analysis of this compound in NMR studies?
CDCl stabilizes intramolecular hydrogen bonds between hydroxyl groups and adjacent methoxy substituents, while DMSO-d6 disrupts these interactions, broadening OH proton signals. DFT calculations with explicit solvent molecules (≥4 CHCl) reproduce experimental NMR shifts, confirming the solution-phase conformation .
Q. What experimental designs are recommended to evaluate the therapeutic potential of this compound in disease models (e.g., hypertension or fibrosis)?
- In vivo hypertension models : Administer the compound (1–10 mg/kg, oral) to spontaneously hypertensive rats (SHRs) and monitor blood pressure via tail-cuff plethysmography. Compare with positive controls (e.g., captopril) .
- Fibrosis models : Use bleomycin-induced pulmonary fibrosis in mice, with endpoints including hydroxyproline content (collagen deposition) and ROS levels. Co-administration with NOX inhibitors (e.g., apocynin) clarifies mechanism specificity .
Methodological Notes
- Purification : Optimize HPLC conditions with C18 columns and 0.1% formic acid in acetonitrile/water for improved peak resolution.
- Enzyme Assays : Include kinetic studies (Lineweaver-Burk plots) to determine inhibition mode (competitive vs. non-competitive).
- Computational Workflows : Validate docking poses with ensemble-based methods (e.g., induced-fit docking) to account for protein flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
